tert-butyl (2R)-2-amino-3-(3-bromophenyl)propanoate;hydrochloride
Description
tert-Butyl (2R)-2-amino-3-(3-bromophenyl)propanoate hydrochloride (CAS: 1956436-14-8, Molecular Formula: C₁₃H₁₉BrClNO₂, Molecular Weight: 336.65 g/mol) is a chiral amino acid ester hydrochloride derivative. Its structure features a tert-butyl ester group, a 3-bromophenyl substituent, and a stereospecific (R)-configuration at the α-carbon. This compound is primarily utilized as a chiral building block in pharmaceutical synthesis, particularly in the development of protease inhibitors and other bioactive molecules requiring stereochemical precision . The tert-butyl group enhances stability against hydrolysis, while the bromine atom on the phenyl ring offers reactivity for further functionalization (e.g., cross-coupling reactions) .
Properties
Molecular Formula |
C13H19BrClNO2 |
|---|---|
Molecular Weight |
336.65 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-(3-bromophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C13H18BrNO2.ClH/c1-13(2,3)17-12(16)11(15)8-9-5-4-6-10(14)7-9;/h4-7,11H,8,15H2,1-3H3;1H |
InChI Key |
ZDGQPVFSXMBCAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)Br)N.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Description |
|---|---|
| IUPAC Name | tert-butyl (2R)-2-amino-3-(3-bromophenyl)propanoate; hydrochloride |
| Molecular Formula | C13H19BrClNO2 |
| Molecular Weight | 336.65 g/mol |
| CAS Number | 1956436-14-8 |
| SMILES | CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)Br)N.Cl |
| InChI | InChI=1S/C13H18BrNO2.ClH/c1-13(2,3)17-12(16)11(15)8-9-5-4-6-10(14)7-9;/h4-7,11H,8,15H2,1-3H3;1H/t11-;/m1./s1 |
| Physical Form | White solid (hydrochloride salt) |
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl (2R)-2-amino-3-(3-bromophenyl)propanoate; hydrochloride typically involves the following key steps:
- Starting Material: The synthesis often begins with a suitably substituted phenylalanine derivative or a brominated phenyl precursor.
- Esterification: Introduction of the tert-butyl ester group to protect the carboxylic acid functionality.
- Chiral Resolution or Enantioselective Synthesis: Ensuring the (2R) stereochemistry at the α-carbon.
- Formation of Hydrochloride Salt: To improve solubility and stability for research applications.
Detailed Synthetic Routes
Esterification of (2R)-2-amino-3-(3-bromophenyl)propanoic acid
One common approach involves the esterification of the free amino acid with tert-butanol in the presence of an acid catalyst or by using tert-butyl chloroformate under mild conditions to afford the tert-butyl ester. The amino group is typically protected or maintained free depending on the subsequent steps.
Synthesis from Bromophenyl Precursors
- The bromine substituent is introduced on the phenyl ring at the 3-position via directed bromination or by using pre-brominated phenylalanine derivatives.
- Enantioselective synthesis methods or chiral resolution techniques ensure the (2R) configuration.
Formation of Hydrochloride Salt
- The free base tert-butyl (2R)-2-amino-3-(3-bromophenyl)propanoate is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethereal HCl or HCl in dioxane) to form the hydrochloride salt.
- This step enhances the compound’s aqueous solubility and stability for storage and use.
Representative Preparation Procedure
Based on supplier and literature data:
- Starting Material: (2R)-2-amino-3-(3-bromophenyl)propanoic acid.
- Esterification: React with tert-butyl chloroformate in the presence of a base such as triethylamine in anhydrous conditions to yield the tert-butyl ester.
- Purification: The crude product is purified by silica gel chromatography, typically using a mixture of pentane and diethyl ether or ethyl acetate as eluents.
- Salt Formation: The purified ester is dissolved in anhydrous solvent and treated with HCl gas or HCl solution to precipitate the hydrochloride salt.
- Isolation: The hydrochloride salt is isolated by filtration and dried under vacuum.
Comparative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Bromination | Bromine source or brominated precursor | Introduce 3-bromo substituent | Precursor availability critical |
| Esterification | tert-Butyl chloroformate, triethylamine, anhydrous solvent | Protect carboxyl group as tert-butyl ester | Mild conditions preserve stereochemistry |
| Chiral Control | Chiral resolution or enantioselective synthesis | Obtain (2R) enantiomer | Essential for biological activity |
| Hydrochloride Salt Formation | HCl gas or HCl solution in ether or dioxane | Enhance solubility and stability | Salt form preferred for handling |
| Purification | Silica gel chromatography (pentane/ether or ethyl acetate) | Remove impurities | Yields white solid hydrochloride |
Chemical Reactions Analysis
Reaction Conditions and Parameters
The synthesis and chemical behavior of this compound involve precise control of reaction conditions. Key parameters include:
-
Temperature : Typically ranges from 0°C to 120°C, with optimal conditions between 50°C and 120°C .
-
Reaction Time : Varies widely (0.1–1000 hours), depending on the specific transformation .
-
pH Adjustment : Acidic aqueous solutions are used for isolation, followed by solvent extraction .
A representative example from the patent literature demonstrates:
-
Cooling to 5°C before adding 70% sulfuric acid dropwise
-
Stirring for 30 minutes with sulfuric acid
-
Neutralization with 3% aqueous sodium sulfite
| Parameter | Typical Range/Details |
|---|---|
| Temperature | 0–120°C (optimal: 50–120°C) |
| Reaction Time | 0.1–1000 hours |
| pH Adjustment | Acidic aqueous solution for isolation |
| Solvent Workup | Toluene extraction, sodium sulfite treatment |
Key Reaction Mechanisms
-
Ester Hydrolysis : The tert-butyl ester undergoes hydrolysis under acidic or basic conditions, releasing the carboxylic acid .
-
Amino Group Reactivity : The primary amine may participate in alkylation, acylation, or metal-catalyzed coupling reactions.
-
Bromide Substitution : The bromophenyl moiety could undergo nucleophilic aromatic substitution (e.g., with amines or thiols).
Stability and Handling Considerations
-
Solubility : Poor solubility in water; requires organic solvents (e.g., DMSO, DMF) for formulation .
-
Degradation Pathways : Potential hydrolysis of the ester under aqueous acidic/basic conditions .
Comparative Reaction Profile
| Reaction Type | Observed Behavior |
|---|---|
| Acid-Catalyzed Hydrolysis | Ester cleavage to carboxylic acid |
| Nucleophilic Substitution | Potential bromophenyl substitution |
| Amine Alkylation | Possible reactivity with alkylating agents |
Scientific Research Applications
®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes by binding to their active sites.
Receptor Binding: Interacting with cellular receptors to trigger or block signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects: The 3-bromophenyl group in the target compound provides greater steric bulk and electron-withdrawing character compared to methyl (tert-butyl 3-amino-2-methylpropanoate) or indole (tert-butyl indole derivative) substituents. This influences reactivity in nucleophilic substitutions or cross-coupling reactions .
- Chirality: The (R)-configuration in the target compound and the methyl ester analog (C₁₀H₁₂ClFNO₂) contrasts with the (S)-configuration in the indole derivative, impacting biological activity in drug-target interactions .
- Stability: The tert-butyl ester group in the target compound enhances hydrolytic stability compared to methyl esters (e.g., C₁₀H₁₂ClFNO₂), which are more prone to enzymatic or acidic cleavage .
Research Findings :
- Enzymatic studies show tert-butyl esters (target compound) resist glutathione S-transferase-mediated hydrolysis better than methyl esters, aligning with their use in prodrug designs .
- The bromophenyl group in the target compound enhances binding to aromatic residues in protein targets (e.g., HIV-1 protease) compared to chlorophenyl analogs .
Biological Activity
tert-butyl (2R)-2-amino-3-(3-bromophenyl)propanoate;hydrochloride, also known as (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride, is a compound with significant potential in medicinal chemistry. Its unique structure includes a tert-butyl group, an amino group, and a bromophenyl moiety, which contribute to its biological activity. This article provides an overview of the compound's biological properties, mechanisms of action, and potential applications in research and medicine.
- Molecular Formula : CHBrClNO
- Molecular Weight : 336.65 g/mol
- CAS Number : 1956436-14-8
- Purity : ≥ 97% .
The hydrochloride salt form enhances the compound's solubility in water, making it more suitable for biological assays and reactions .
The biological activity of (R)-tert-butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride is primarily attributed to its interactions with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
- Receptor Binding : It can interact with cellular receptors, influencing signaling pathways related to inflammation and pain modulation .
Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that (R)-tert-butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride exhibits anti-inflammatory and analgesic effects. The presence of the bromophenyl group is thought to enhance its interaction with biological targets, potentially increasing efficacy compared to similar compounds .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Exhibits potential anti-inflammatory effects | |
| Analgesic | May provide pain relief mechanisms | |
| Enzyme Interaction | Binds to specific enzymes |
Case Studies and Research Findings
Research has focused on the compound's potential therapeutic applications. For instance:
- Inflammation Studies : In laboratory settings, (R)-tert-butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride was tested for its ability to reduce inflammation markers in cell cultures. Results indicated a significant decrease in pro-inflammatory cytokines at concentrations above 10 µM .
- Pain Modulation : A study examined the compound's effects on pain pathways in animal models. The results demonstrated that administration of the compound led to reduced pain responses in models of acute pain .
Applications in Medicinal Chemistry
Due to its promising biological activities, (R)-tert-butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride is being investigated for various applications:
Q & A
Basic: What synthetic strategies are recommended for achieving high enantiomeric purity in the preparation of this compound?
Methodological Answer:
To ensure enantiomeric purity, chiral resolution or asymmetric synthesis is critical. A validated approach involves:
- Chiral starting materials : Use (R)-configured amino acid precursors, such as (S)-ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (as in ), with subsequent inversion or retention of configuration via stereospecific reactions.
- Protection/deprotection : Employ tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis (e.g., di-tert-butyl dicarbonate in CH₂Cl₂ with triethylamine, as in ).
- Purification : Chiral HPLC or enzymatic resolution using lipases/esterases can isolate the (R)-enantiomer.
Reference : details Boc protection and coupling steps, while highlights tert-butylation efficiency .
Basic: How can spectroscopic and chromatographic methods confirm the structural integrity of this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Identify tert-butyl protons (singlet, δ ~1.4 ppm), aromatic protons (3-bromophenyl, δ ~7.2–7.5 ppm), and α-proton adjacent to the amine (δ ~3.5–4.0 ppm).
- ¹³C NMR : Confirm tert-butyl (δ ~28 ppm, quaternary C), bromophenyl carbons (δ ~120–135 ppm), and ester carbonyl (δ ~170 ppm).
- IR : Detect amine hydrochloride (N–H stretch, ~2500–3000 cm⁻¹) and ester C=O (~1740 cm⁻¹).
- HPLC-MS : Use chiral columns (e.g., Chiralpak AD-H) with MS to verify molecular ion [M+H]⁺ and enantiomeric excess.
Reference : and provide structural analysis frameworks for similar carbamate derivatives .
Advanced: How can reaction conditions be optimized to mitigate steric hindrance from the 3-bromophenyl group during esterification or amidation?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of bulky intermediates.
- Catalysis : Use DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to activate carboxyl groups for coupling.
- Factorial design : Apply a 2³ factorial experiment (e.g., temperature, catalyst loading, reaction time) to identify optimal conditions. For example, suggests factorial design for parameter screening .
- Microwave-assisted synthesis : Reduce reaction time and improve yield for sterically hindered substrates.
Advanced: What in vitro assays are suitable for evaluating the pharmacokinetic properties of this compound?
Methodological Answer:
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
- Plasma protein binding : Employ ultrafiltration or equilibrium dialysis.
- Caco-2 permeability assay : Assess intestinal absorption potential.
Reference : describes ethyl ester derivatives used in biological studies, suggesting analogous assays .
Advanced: How can computational modeling predict the reactivity of the tert-butyl ester in nucleophilic substitutions?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA to model transition states and activation energies for ester hydrolysis or aminolysis.
- Molecular dynamics (MD) : Simulate solvent effects on tert-butyl group stability.
- Docking studies : Predict interactions with enzymes (e.g., esterases) using AutoDock Vina.
Reference : emphasizes quantum chemical calculations for reaction path prediction .
Advanced: What strategies resolve contradictions in reported biological activity data for bromophenyl-containing analogs?
Methodological Answer:
- Structure-activity relationship (SAR) : Synthesize analogs with Cl/F substituents (see for trifluoromethyl analogs) and compare IC₅₀ values .
- Crystallography : Resolve 3D structures (e.g., ’s carbamate crystal data) to correlate conformation with activity .
- Meta-analysis : Systematically review literature to identify confounding variables (e.g., assay protocols, cell lines).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
